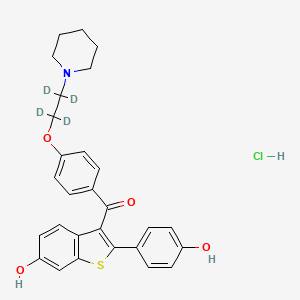

Raloxifeno-d4 Clorhidrato

Descripción general

Descripción

Raloxifeno-d4 (clorhidrato) es una forma deuterada del clorhidrato de raloxifeno, un modulador selectivo del receptor de estrógeno (SERM) de segunda generación. Se utiliza principalmente en la investigación científica para estudiar la farmacocinética y el metabolismo del raloxifeno. Los átomos de deuterio en el raloxifeno-d4 reemplazan los átomos de hidrógeno, lo que lo hace útil como un estándar interno en la espectrometría de masas.

Aplicaciones Científicas De Investigación

El raloxifeno-d4 (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un estándar interno en la espectrometría de masas para estudiar la farmacocinética y el metabolismo del raloxifeno.

Biología: Se emplea en la investigación de biología celular y molecular para investigar los efectos del raloxifeno en los receptores de estrógeno.

Medicina: Se utiliza en estudios preclínicos para evaluar la eficacia y seguridad del raloxifeno y sus análogos en el tratamiento de afecciones como la osteoporosis y el cáncer de mama.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos para mejorar la biodisponibilidad y la eficacia terapéutica del raloxifeno.

Mecanismo De Acción

El raloxifeno-d4 (clorhidrato) ejerce sus efectos uniéndose selectivamente a los receptores de estrógeno, actuando como un agonista en el tejido óseo y como un antagonista en los tejidos mamario y uterino . Esta unión selectiva activa las vías estrogénicas en el hueso, lo que lleva a un aumento de la densidad mineral ósea, mientras que antagoniza las vías estrogénicas en los tejidos mamario y uterino, reduciendo el riesgo de cáncer. Los objetivos moleculares y las vías involucradas incluyen el receptor de estrógeno alfa (ERα) y beta (ERβ), así como las vías de señalización aguas abajo que regulan la expresión genética y las funciones celulares.

Análisis Bioquímico

Biochemical Properties

Raloxifene-d4 Hydrochloride, like its parent compound Raloxifene, interacts with estrogen receptors. It acts as an estrogen agonist in some tissues (like bone and lipid metabolism) and as an estrogen antagonist in others (like breast and uterine tissues) . This selective action is due to the differential conformational changes Raloxifene-d4 Hydrochloride induces in the estrogen receptor, which affects the recruitment of coactivators and corepressors to the receptor complex .

Cellular Effects

Raloxifene-d4 Hydrochloride has several effects on cellular processes. In bone cells, it stimulates bone-depositing osteoblasts and inhibits bone-resorbing osteoclasts . In breast and uterine tissues, it exhibits anti-estrogenic effects . It also influences lipid metabolism, promoting a healthier lipid profile .

Molecular Mechanism

The molecular mechanism of Raloxifene-d4 Hydrochloride involves binding to estrogen receptors. This binding induces conformational changes in the receptor, which in turn affects the recruitment of coactivators and corepressors. The result is tissue-specific regulation of gene expression .

Temporal Effects in Laboratory Settings

Its parent compound, Raloxifene, has been shown to have long-lasting effects on bone density and lipid metabolism .

Dosage Effects in Animal Models

Studies on Raloxifene have shown that its effects on bone density and lipid metabolism are dose-dependent .

Metabolic Pathways

Raloxifene-d4 Hydrochloride is reported to undergo metabolism in the intestines and liver devoid of cytochrome P450 pathway . It is extensively metabolized, where less than 1% of the total dose exists as unchanged compound .

Transport and Distribution

Raloxifene is extensively distributed after oral administration .

Subcellular Localization

As a selective estrogen receptor modulator, it is likely to be found in the nucleus where estrogen receptors are located .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de raloxifeno-d4 (clorhidrato) implica la deuteración del clorhidrato de raloxifeno. El método general para la preparación de raloxifeno involucra la acilación de Friedel-Crafts del clorhidrato de 4-[2-(1-piperidinil)etoxi]benzoil cloruro, seguido de la desprotección del grupo metanosulfonilo de 6-metilsulfonyloxy-2-[4-metilsulfonyloxy)fenil]benzotiofeno . El proceso de deuteración generalmente implica el uso de reactivos y disolventes deuterados en condiciones controladas para asegurar la incorporación de átomos de deuterio.

Métodos de producción industrial

La producción industrial de raloxifeno-d4 (clorhidrato) sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero a mayor escala. El proceso implica el uso de reactivos y disolventes deuterados de alta pureza, junto con técnicas avanzadas de purificación para asegurar la calidad y la consistencia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

El raloxifeno-d4 (clorhidrato) experimenta diversas reacciones químicas, que incluyen:

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un átomo o grupo por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar la formación del producto deseado.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación del raloxifeno-d4 (clorhidrato) puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir análogos deuterados con diferentes grupos funcionales.

Comparación Con Compuestos Similares

Compuestos similares

Tamoxifeno: Otro modulador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama.

Alendronato: Un bisfosfonato utilizado para tratar la osteoporosis, con un mecanismo de acción diferente en comparación con el raloxifeno.

Fosamax: Otro bisfosfonato similar al alendronato, utilizado para el tratamiento de la osteoporosis.

Singularidad del raloxifeno-d4 (clorhidrato)

El raloxifeno-d4 (clorhidrato) es único debido a su estructura deuterada, que proporciona una mayor estabilidad y permite un seguimiento preciso en estudios farmacocinéticos. Sus propiedades de modulación selectiva del receptor de estrógeno lo convierten en una herramienta valiosa en las aplicaciones de investigación y terapéuticas, ofreciendo beneficios en la salud ósea y la prevención del cáncer sin los efectos adversos asociados con las terapias de reemplazo hormonal tradicionales .

Propiedades

IUPAC Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO4S.ClH/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29;/h4-13,18,30-31H,1-3,14-17H2;1H/i16D2,17D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXVVCILCIUCLG-ZBLPOJTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)N5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-47-9 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

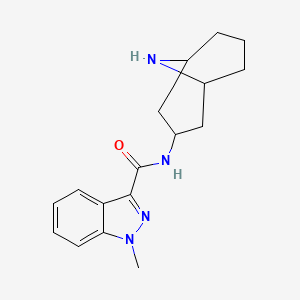

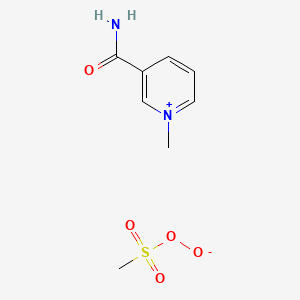

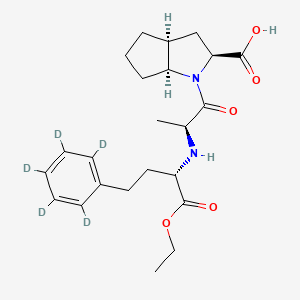

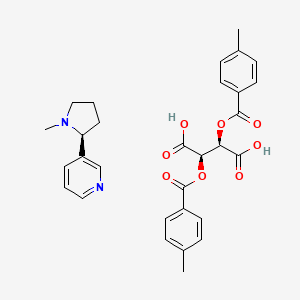

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)

![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)